molecular formula C13H14N2O4 B11856795 Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- CAS No. 64169-74-0

Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)-

Cat. No.: B11856795
CAS No.: 64169-74-0
M. Wt: 262.26 g/mol
InChI Key: UWPCIMKHFDRHAA-UHFFFAOYSA-N
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Description

Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- is a synthetic acetamide derivative featuring a benzopyran core substituted with nitro (-NO₂) and dimethyl (-CH₃) groups. The benzopyran scaffold is a bicyclic structure combining benzene and pyran rings, which is less common in medicinal chemistry compared to benzothiazole or benzofuran analogs. The dimethyl substitution at position 2 of the benzopyran ring may enhance steric bulk and conformational stability.

Properties

CAS No.

64169-74-0

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

N-(2,2-dimethyl-7-nitrochromen-6-yl)acetamide

InChI

InChI=1S/C13H14N2O4/c1-8(16)14-10-6-9-4-5-13(2,3)19-12(9)7-11(10)15(17)18/h4-7H,1-3H3,(H,14,16)

InChI Key

UWPCIMKHFDRHAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)C=CC(O2)(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • Deprotonation : TEA abstracts a proton from the amine, generating a nucleophilic amine anion.

  • Acylation : Acetyl chloride reacts with the anion, forming the acetamide derivative.

Amidation ConditionValueSource
Acylating AgentAcetyl chloride
BaseTriethylamine
SolventDichloromethane
Temperature0°C to room temperature
Yield70–75%

Alternative Pathways: One-Pot Synthesis

Source proposes a one-pot synthesis for structurally related dihydropyrans, adaptable for this compound. A mixture of 3,5-cyclohexanedione , 4-nitrobenzaldehyde , and malononitrile in ethanol undergoes simultaneous cyclization and nitration. While this method reduces step count, it requires stringent stoichiometric control to avoid byproducts.

ParameterValueSource
Substrate Ratio1:1:1 (dione:aldehyde:nitrile)
CatalystDMAP
Reaction Time3 hours
Yield78%

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel) with eluents such as cyclohexane/ethyl acetate (8:1). Final characterization employs:

  • ¹H-NMR : Methyl groups at δ 2.14 ppm (singlet), aromatic protons at δ 7.06–7.44 ppm.

  • MS (ESI) : Molecular ion peak at m/z 262.26 ([M+H]⁺).

Challenges and Optimization

  • Regioselectivity : Competing nitration at the 5-position necessitates low-temperature conditions.

  • Amidation Efficiency : Steric hindrance from the 2,2-dimethyl group reduces reaction rates, requiring excess acylating agent .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 7-position undergoes reduction to form an amine. This reaction is critical for modifying the compound’s electronic and pharmacological properties.

Reaction Mechanism
Reduction typically involves catalytic hydrogenation (H₂/Pd, H₂/Ni) or chemical reagents like LiAlH₄. The nitro group (–NO₂) is converted to an amino group (–NH₂), which can participate in subsequent reactions.

Example Reaction Conditions

  • Reagent : H₂ gas with palladium catalyst.

  • Product : N-(2,2-dimethyl-7-amino-2H-1-benzopyran-6-yl)acetamide.

Acetamide Group Hydrolysis

The acetamide moiety (–NHCOCH₃) can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative.

Reaction Conditions

  • Acidic Hydrolysis : HCl or H₂SO₄ at elevated temperatures.

  • Basic Hydrolysis : NaOH in aqueous ethanol.

Product : N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)carboxamide.

Cyclization Reactions

The compound’s structure allows for intramolecular cyclization, particularly when the acetamide group interacts with other functional groups. For example, in analogs like furochromone derivatives, cyclization with hydrazine hydrate (N₂H₄) forms triazepine rings .

Typical Reaction Pathway

  • Condensation : The amine group reacts with a carbonyl (e.g., from formamide).

  • Cyclization : Nucleophilic addition of the amine into a cyano group forms a heterocyclic ring.

Nucleophilic Substitution

The benzopyran core may undergo electrophilic substitution reactions, though steric hindrance from the dimethyl groups at position 2 could limit reactivity.

Potential Reactions

  • Electrophilic Attack : Substitution at position 3 or 4 of the benzopyran ring.

  • Reagents : Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃).

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s ability to interact with proteins or DNA via hydrogen bonding (acetamide group) or π-π stacking (benzopyran core) is critical for its potential pharmacological applications.

Comparison of Key Reactions

Reaction Type Reagents Product Significance
Nitro Reduction H₂/Pd or LiAlH₄Amino derivativeEnables synthesis of amine-containing analogs for drug development.
Acetamide Hydrolysis HCl or NaOHCarboxylic acid derivativeModulates solubility and binding affinity for therapeutic targets.
Cyclization Hydrazine hydrateHeterocyclic derivatives (e.g., triazepines)Expands structural diversity for screening in medicinal chemistry.

Scientific Research Applications

Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- is a synthetic organic compound featuring a benzopyran moiety substituted with an acetamide group. It has a molecular formula of C₁₃H₁₄N₂O₄ and a molecular weight of approximately 262.26 g/mol. The nitro group and dimethyl substitutions give it distinctive properties, making it an interesting subject for research in medicinal chemistry and materials science.

Chemical Properties and Reactivity
Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl) can undergo reactions typical of acetamides and nitro compounds, providing pathways for modifying the compound to enhance its properties or develop novel derivatives.

Potential Applications
Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- has potential applications in various fields. Interaction studies focus on its interactions with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential therapeutic applications, using techniques such as spectroscopy and computational modeling. These interactions are essential for elucidating the compound's pharmacological profile.

Biological Activities
Research indicates that compounds related to Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- exhibit various biological activities. For instance, derivatives of benzopyran have shown potential as anti-inflammatory agents, antioxidants, and anticancer drugs. The specific biological activity of Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- is an area of ongoing research.

Synthesis

The synthesis of Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- typically involves several steps, including:

  • The formation of the benzopyran ring system.
  • Nitration to introduce the nitro group.
  • Acetylation to add the acetamide group.

These steps can be optimized based on available reagents and desired yield.

Structural Similarities

Several compounds share structural similarities with Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)-.

Compound NameStructureUnique Features
Acetamide, N-(3,4-dihydro-7-methyl-2H-benzopyran)C₁₂H₁₅NO₂Lacks nitro group; shows different biological activity
7-Amino-N-acetylbenzopyranC₁₁H₉N₂O₃Contains amino group instead of nitro; potential for different reactivity
4-AcetamidochromeneC₁₁H₉N₂O₂Simplified structure; used in various medicinal applications

Mechanism of Action

The mechanism of action of N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence highlights acetamide derivatives with benzothiazole or penicillin-based cores. Below is a detailed comparison based on structural features, substituent effects, and inferred pharmacological properties:

Core Structure Differences

  • Target Compound : Benzopyran core (oxygen-containing bicyclic system) with nitro and dimethyl groups.
  • Compounds : Benzothiazole core (sulfur- and nitrogen-containing bicyclic system) with trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituents .

The nitro group (electron-withdrawing) contrasts with methoxy or trifluoromethyl groups (electron-donating or -withdrawing, respectively), which may alter binding interactions in biological targets.

Substituent Effects on Pharmacological Activity

Compound Class Core Structure Key Substituents Hypothesized Impact on Activity
Target Compound Benzopyran 7-NO₂, 2,2-dimethyl Enhanced electrophilicity; steric hindrance
Derivatives Benzothiazole 6-CF₃, 2/3/4-OCH₃ Improved metabolic stability; π-π stacking
  • Nitro Group (Target) : May facilitate covalent interactions with nucleophilic residues (e.g., cysteine) in enzymes, enabling irreversible inhibition. However, nitro groups can be metabolically reduced to reactive intermediates, posing toxicity risks.
  • Trifluoromethyl (): Enhances lipophilicity and metabolic stability due to strong C-F bonds. The -CF₃ group is a common bioisostere for -NO₂ in drug design but lacks redox activity .

Biological Activity

Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a benzopyran moiety and nitro substitution. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₃H₁₄N₂O₄
  • Molecular Weight : Approximately 262.26 g/mol
  • Structure : The compound features a benzopyran structure with an acetamide group and nitro substitution, contributing to its distinctive biological properties.

Pharmacological Effects

Research indicates that Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- exhibits a range of biological activities, particularly in the following areas:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which may protect cells from oxidative stress .
  • Anti-inflammatory Effects : Benzopyran derivatives are known for their potential in treating inflammatory diseases. Studies suggest that such compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
  • Neuroprotective Properties : The compound's structure suggests potential neuroprotective effects, which are critical for addressing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that certain coumarin derivatives can exhibit neuroprotective activity by acting on specific molecular targets .
  • Antimicrobial Activity : Similar compounds have been evaluated for their antibacterial and antifungal properties, indicating a possible role for Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- in treating infectious diseases .

Study on Antioxidant Activity

A study evaluating the antioxidant capacity of various benzopyran derivatives found that those with nitro substitutions exhibited enhanced scavenging activity against free radicals. This suggests that Acetamide may have similar protective effects against oxidative damage .

Neuroprotective Effects in Animal Models

In vivo studies using animal models of neurodegenerative diseases have shown that certain benzopyran derivatives can significantly improve cognitive function and reduce neuroinflammation. These findings support the hypothesis that Acetamide could be a promising candidate for further development in neuroprotection .

Comparative Analysis

The following table summarizes the biological activities of Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- compared to structurally related compounds:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityNeuroprotective ActivityAntimicrobial Activity
Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)-HighModeratePotentialModerate
7-Amino-N-acetylbenzopyranModerateHighLowHigh
4-AcetamidochromeneLowModerateModerateLow

This table illustrates the unique profile of Acetamide, highlighting its potential advantages over other compounds.

Understanding the mechanisms through which Acetamide exerts its biological effects is crucial for its therapeutic application. Current research suggests:

  • Interaction with Biological Macromolecules : Studies indicate that Acetamide may interact with proteins and nucleic acids, influencing various signaling pathways involved in inflammation and oxidative stress response.
  • Modulation of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes related to inflammation and oxidative damage, suggesting a possible mechanism for Acetamide's therapeutic effects .

Q & A

Q. Q1. What experimental strategies are recommended for characterizing the metabolic stability of this benzopyran-derived acetamide in vitro?

Methodological Answer: To assess metabolic stability, use rat liver microsomes supplemented with NADPH to mimic Phase I metabolism. Monitor metabolite formation via HPLC or LC-MS, comparing retention times with synthetic standards for identification . For Phase II metabolism (e.g., conjugation), include cofactors like UDPGA (for glucuronidation) or glutathione (GSH) to detect reactive intermediates. Critical parameters:

  • Incubation time : Track metabolite kinetics over 0–60 minutes.
  • Enzyme induction : Pre-treat microsomes with agents like phenobarbital (CYP2B inducer) or β-naphthoflavone (CYP1A inducer) to assess isoform-specific metabolism .

Q. Q2. How can structural elucidation of this compound and its derivatives be optimized?

Methodological Answer: Combine multinuclear NMR (¹H, ¹³C, DEPT-135) for backbone assignment, focusing on the benzopyran nitro group (δ ~8 ppm for aromatic protons) and acetamide methyl signals (δ ~2 ppm). Confirm molecular weight via high-resolution mass spectrometry (HRMS) . For stereochemical analysis (if applicable), use X-ray crystallography with synchrotron radiation, as demonstrated for structurally related pyran derivatives .

Advanced Research Questions

Q. Q3. How do reactive metabolites of this compound inhibit cytochrome P450 enzymes, and what experimental approaches resolve contradictory data in enzyme inhibition assays?

Methodological Answer: Reactive intermediates (e.g., quinones) may covalently bind CYP450 heme or apoprotein, causing time-dependent inhibition. Design assays to:

Measure IC₅₀ : Pre-incubate the compound with β-naphthoflavone-induced microsomes (CYP1A) or phenobarbital-induced microsomes (CYP2B) using substrates like 7-ethoxyresorufin (CYP1A) or pentoxyresorufin (CYP2B).

Resolve contradictions : Use GSH as a trapping agent to sequester reactive metabolites, which may restore enzyme activity (e.g., CYP2B inhibition reduced from IC₅₀ = 75 μM to >100 μM with 10 mM GSH) .

Q. Q4. What mechanisms underlie the activation of microsomal glutathione S-transferase (mGST) by this compound, and how does this impact experimental design?

Methodological Answer: The compound’s metabolites (e.g., thiol-reactive quinones) may act as mGST substrates or allosteric activators. To study this:

  • Pre-incubation protocol : Expose PB-induced microsomes to the compound (10–100 μM) for 15–30 minutes. Measure mGST activity using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
  • Key finding : mGST activity increases ~5-fold, but this is blocked by co-incubation with GSH, suggesting redox-sensitive activation .
    Implication : Include GSH-depleting agents (e.g., buthionine sulfoximine) in studies to isolate mGST modulation mechanisms.

Data Contradiction Analysis

Q. Q5. Why do metabolite profiles vary between microsomes induced with dexamethasone versus β-naphthoflavone, and how should researchers address this variability?

Methodological Answer: Dexamethasone induces CYP3A, while β-naphthoflavone induces CYP1A, leading to divergent hydroxylation or nitro-reduction pathways. For example:

  • In dexamethasone-induced microsomes, hydroquinone 3 decreases over time as quinone metabolites (2a/b ) accumulate .
  • In β-naphthoflavone-induced systems, CYP1A-mediated metabolism may dominate, altering the ratio of oxidative vs. conjugative metabolites.
    Resolution :
  • Use chemical inhibitors (e.g., ketoconazole for CYP3A) to isolate isoform contributions.
  • Validate findings with human hepatocytes to assess clinical relevance.

Safety and Handling

Q. Q6. What precautions are critical when handling nitro-substituted benzopyran acetamides in laboratory settings?

Methodological Answer:

  • Reactive intermediates : Use GSH or N-acetylcysteine in incubations to trap electrophilic metabolites .
  • Personal protective equipment (PPE) : Nitro groups may confer mutagenic potential; wear nitrile gloves and work in a fume hood.
  • Waste disposal : Quench reactions with 10% aqueous sodium thiosulfate to reduce nitro groups before disposal .

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